Cas no 1378665-92-9 (2-pentoxybenzenethiol)
2-pentoxybenzenethiol Chemical and Physical Properties
Names and Identifiers
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- 2-pentoxybenzenethiol
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- MDL: MFCD14635330
- Inchi: 1S/C11H16OS/c1-2-3-6-9-12-10-7-4-5-8-11(10)13/h4-5,7-8,13H,2-3,6,9H2,1H3
- InChI Key: PZEPHEBEJKGATR-UHFFFAOYSA-N
- SMILES: S([H])C1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
2-pentoxybenzenethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434827-1 g |
2-n-Pentoxythiophenol; . |
1378665-92-9 | 1g |
€594.40 | 2023-07-18 | ||
| abcr | AB434827-5 g |
2-n-Pentoxythiophenol; . |
1378665-92-9 | 5g |
€1,373.40 | 2023-07-18 | ||
| abcr | AB434827-1g |
2-n-Pentoxythiophenol; . |
1378665-92-9 | 1g |
€1621.70 | 2025-02-20 | ||
| abcr | AB434827-5g |
2-n-Pentoxythiophenol; . |
1378665-92-9 | 5g |
€1373.40 | 2023-09-04 |
2-pentoxybenzenethiol Suppliers
2-pentoxybenzenethiol Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-pentoxybenzenethiol
Introduction to 2-pentoxybenzenethiol (CAS No. 1378665-92-9)
2-pentoxybenzenethiol, identified by the Chemical Abstracts Service Number (CAS No.) 1378665-92-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzenethiol moiety substituted with a pentyl ether group, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
The molecular structure of 2-pentoxybenzenethiol consists of a benzene ring substituted at the 2-position with both a thiol (-SH) group and an isopropyl ether (-OCH₂CH(CH₃)₂) group. This dual functionalization imparts distinct reactivity and solubility characteristics, making it useful in the synthesis of more complex molecules. The thiol group, in particular, is known for its ability to participate in various chemical reactions such as oxidation, disulfide formation, and metal coordination, while the ether group can influence the compound's overall conformation and interactions with biological targets.
In recent years, 2-pentoxybenzenethiol has been explored for its potential applications in drug discovery and development. The benzenethiol moiety is a common structural feature found in several bioactive molecules, including antimicrobial agents and enzyme inhibitors. Researchers have been particularly interested in its ability to modulate protein-protein interactions and enzyme activity through redox-sensitive mechanisms. The presence of the pentyl ether group may enhance the compound's bioavailability and metabolic stability, making it a promising scaffold for medicinal chemistry.
One of the most intriguing aspects of 2-pentoxybenzenethiol is its potential role as a redox-active probe or inhibitor. Thiols are well-known for their redox properties, which allow them to shuttle electrons between different cellular compartments. This property has been exploited in various therapeutic contexts, where thiol-based compounds are used to modulate oxidative stress and protect against cellular damage. The specific electronic environment provided by the pentyl ether substitution may fine-tune the redox activity of the thiol group, making it more selective or potent in certain biological systems.
Recent studies have also highlighted the utility of 2-pentoxybenzenethiol in materials science, particularly in the development of functional polymers and coatings. The compound's ability to undergo controlled polymerization or cross-linking reactions makes it a candidate for creating advanced materials with tailored properties. For instance, its incorporation into polymer matrices could enhance thermal stability or mechanical strength while maintaining flexibility. Additionally, the thiol group can serve as an anchor for further functionalization, allowing for the design of hybrid materials with multiple functionalities.
The synthesis of 2-pentoxybenzenethiol (CAS No. 1378665-92-9) typically involves multi-step organic transformations starting from readily available precursors such as pentafluorobenzene or p-hydroxyphenyl mercaptan derivatives. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies, have been employed to achieve high yields and purity. The optimization of these synthetic routes is crucial for ensuring scalability and cost-effectiveness, especially when considering potential industrial applications.
In terms of biological activity, preliminary investigations suggest that 2-pentoxybenzenethiol may exhibit inhibitory effects on certain enzymes or pathogens due to its structural similarity to known bioactive compounds. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential. In vitro assays have been conducted to evaluate its interaction with model biological systems, providing insights into its binding affinity and selectivity profiles. These studies are essential for guiding future drug development efforts and identifying potential off-target effects.
The chemical stability of 2-pentoxybenzenethiol is another critical consideration for its practical applications. Like many thiols, this compound may be sensitive to oxidation under certain conditions, which could limit its shelf life or efficacy in biological systems. Strategies such as storage under inert atmospheres or formulation with stabilizing agents have been explored to mitigate these issues. Understanding the factors that influence stability will be crucial for developing reliable protocols for handling and using this compound in both research and industrial settings.
From an environmental perspective, the fate and impact of 2-pentoxybenzenethiol in ecosystems remain relatively unexplored compared to more widely studied chemicals. However, given its structural features, it is likely that this compound will exhibit some degree of biodegradability under appropriate conditions. Future studies focusing on environmental fate modeling could provide valuable data for assessing its ecological risk profile. Responsible handling practices should be adopted to minimize any potential environmental release during synthesis or application.
The commercial availability of 2-pentoxybenzenethiol (CAS No. 1378665-92-9) may vary depending on market demand and production capabilities. As interest in specialized organic compounds grows among researchers worldwide, suppliers are likely to expand their portfolios to include such molecules. Early adopters who incorporate this compound into their research programs may benefit from access to cutting-edge reagents that could accelerate their scientific discoveries.
In conclusion,2-pentoxybenzenethiol represents a fascinating example of how structural modifications can tailor chemical properties for specific applications across multiple disciplines including pharmaceuticals,materials science,and environmental chemistry . While much remains unknown about this compound's full potential , ongoing research promises to unlock new possibilities . By leveraging advances in synthetic chemistry ,biological assays ,and material design , scientists can harness the unique attributes of 2-pentoxybenzenethiol (CAS No .1378665-92-9)to address complex challenges . As our understanding deepens ,this molecule is poised to play an increasingly important role in shaping future scientific progress .
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